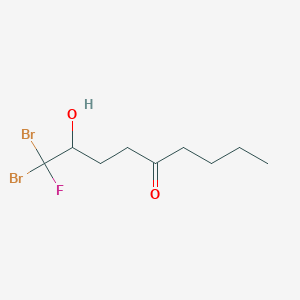
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a tert-butylsulfanyl group, a chlorine atom, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile typically involves the introduction of the tert-butylsulfanyl group to a chloropyridine derivative. One common method involves the reaction of 5-chloropyridine-4-carbonitrile with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbonitrile group can participate in hydrogen bonding or other interactions with the target site, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile: Unique due to the combination of tert-butylsulfanyl, chlorine, and carbonitrile groups.
3-(tert-Butylsulfanyl)-5-bromopyridine-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-(tert-Butylsulfanyl)-5-fluoropyridine-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
3-(tert-Butylsulfanyl)-5-iodopyridine-4-carbonitrile: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the tert-butylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability. The chlorine atom provides a site for further functionalization through substitution reactions, while the carbonitrile group offers additional reactivity and binding interactions. These features make the compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183679-37-0 |
|---|---|
Molekularformel |
C10H11ClN2S |
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-5-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11ClN2S/c1-10(2,3)14-9-6-13-5-8(11)7(9)4-12/h5-6H,1-3H3 |
InChI-Schlüssel |
KFMWDZYYOBGSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CN=CC(=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
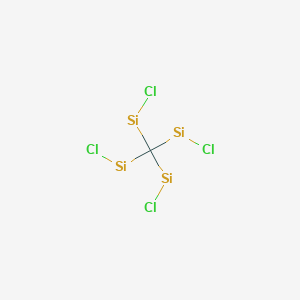
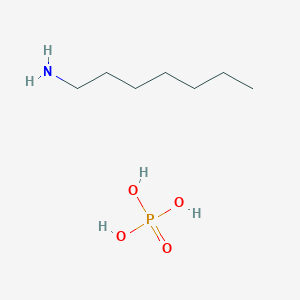
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
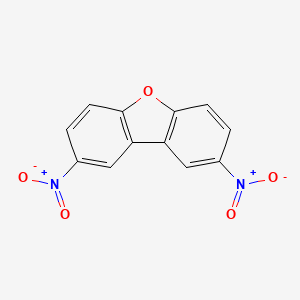
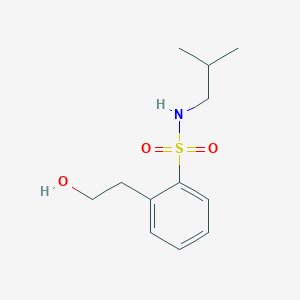
methanone](/img/structure/B12551631.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
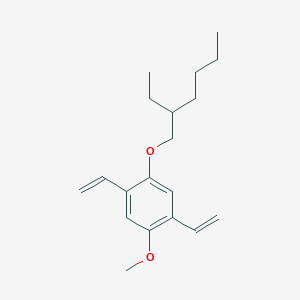
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
